2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide is an organic compound characterized by the presence of an ethyl group, a trifluoromethyl group, and a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide typically involves the reaction of ortho-trifluoromethylaniline with hexanoyl chloride in the presence of a suitable solvent like toluene . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antimicrobial and antitubercular properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and biological pathways.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide involves its interaction with specific molecular targets and pathways. For instance, it has been observed to inhibit glucose dehydrogenase, thereby affecting the glucose metabolic pathway in certain bacteria . This inhibition can lead to the disruption of essential biological processes, making the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide: Similar in structure but with a shorter carbon chain.
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Contains a cyano group instead of an ethyl group.
Uniqueness
2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H20F3NO |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide |
InChI |
InChI=1S/C15H20F3NO/c1-3-5-8-11(4-2)14(20)19-13-10-7-6-9-12(13)15(16,17)18/h6-7,9-11H,3-5,8H2,1-2H3,(H,19,20) |
InChI Key |
JEKYQCMOACNJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.